molecular formula C11H10O3 B14077595 1-(2,4-Diformylphenyl)propan-1-one

1-(2,4-Diformylphenyl)propan-1-one

Cat. No.: B14077595
M. Wt: 190.19 g/mol
InChI Key: NCGHTFHSXCZBCQ-UHFFFAOYSA-N
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Description

1-(2,4-Diformylphenyl)propan-1-one is an organic compound with the molecular formula C11H10O3 It is characterized by the presence of two formyl groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Diformylphenyl)propan-1-one typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a substituted benzene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to introduce the formyl groups at the desired positions on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Diformylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2,4-Diformylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Diformylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

    1-(2,4-Dimethoxyphenyl)propan-1-one: Similar structure but with methoxy groups instead of formyl groups.

    1-(2,4-Dihydroxyphenyl)propan-1-one: Contains hydroxyl groups instead of formyl groups.

Uniqueness: 1-(2,4-Diformylphenyl)propan-1-one is unique due to the presence of two formyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-propanoylbenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C11H10O3/c1-2-11(14)10-4-3-8(6-12)5-9(10)7-13/h3-7H,2H2,1H3

InChI Key

NCGHTFHSXCZBCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C=O)C=O

Origin of Product

United States

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